cis-9,10-Epithiostearic acid methyl ester
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Overview
Description
cis-9,10-Epithiostearic acid methyl ester: is an organic compound derived from stearic acid. It is characterized by the presence of an epoxide group at the 9,10 position of the fatty acid chain. This compound is typically a colorless to pale yellow liquid, with a relatively high density and solubility in organic solvents like ethanol and ether, but it is almost insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of cis-9,10-Epithiostearic acid methyl ester involves the esterification of stearic acid with methanol in the presence of a catalyst. The reaction conditions can be adjusted based on specific requirements, but generally, the reaction is carried out under heating .
Industrial Production Methods: : In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient catalysts to ensure high yield and purity. The reaction is typically conducted under controlled temperature and pressure to optimize the esterification process .
Chemical Reactions Analysis
Types of Reactions: : cis-9,10-Epithiostearic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The epoxide group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted products depending on the nucleophile used
Scientific Research Applications
cis-9,10-Epithiostearic acid methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on cellular processes and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of resins, coatings, inks, and adhesives
Mechanism of Action
The mechanism of action of cis-9,10-Epithiostearic acid methyl ester involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to alterations in their structure and function. This reactivity underlies its potential bioactive properties and its use in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
cis-9,10-Epoxystearic acid methyl ester: Similar in structure but with an epoxide group instead of an epithio group.
9,12,15-Octadecatrienoic acid methyl ester: Another fatty acid methyl ester with multiple double bonds
Uniqueness: : cis-9,10-Epithiostearic acid methyl ester is unique due to the presence of the epithio group, which imparts distinct reactivity and potential bioactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C19H36O2S |
---|---|
Molecular Weight |
328.6 g/mol |
IUPAC Name |
methyl 8-[(2S,3R)-3-octylthiiran-2-yl]octanoate |
InChI |
InChI=1S/C19H36O2S/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18+/m1/s1 |
InChI Key |
DOHOURLSQCPHLC-MSOLQXFVSA-N |
Isomeric SMILES |
CCCCCCCC[C@@H]1[C@@H](S1)CCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCCCCC1C(S1)CCCCCCCC(=O)OC |
Origin of Product |
United States |
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